molecular formula C12H6ClF3OS B1517744 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 1096934-92-7

5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

Cat. No. B1517744
CAS RN: 1096934-92-7
M. Wt: 290.69 g/mol
InChI Key: WCXJCCMSVLLWRS-UHFFFAOYSA-N
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Description

“5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 1096934-92-7 . It has a molecular weight of 290.69 . The IUPAC name for this compound is 5-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6ClF3OS/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Photochemical Synthesis and Optical Properties

5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde and its derivatives have been explored for their potential in photochemical synthesis, leading to the creation of 4H-thieno[3,2-c]chromene-2-carbaldehydes. These compounds exhibit unique photophysical properties, making them suitable for applications such as covert marking pigments due to their ability to undergo photochemical cyclization, yielding high yields and showcasing the formation of intermediate radical species detectable by EPR spectroscopy (Ulyankin et al., 2021).

Synthetic Pathways and Biological Evaluation

The compound has also been a precursor in the synthesis of various novel 4-arylthiophene-2-carbaldehyde compounds through Suzuki-Miyaura cross-coupling reactions. These synthesized compounds were evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Notably, certain derivatives demonstrated significant antibacterial activity and NO scavenging capabilities, suggesting potential for further exploration in medicinal chemistry (Ali et al., 2013).

Luminescent Properties for Material Science

In the realm of material science, derivatives of this compound have been synthesized with an emphasis on studying their optical properties. These investigations have found moderate to high fluorescence quantum yields among the compounds, with applications ranging from fluorescent markers to components in organic light-emitting diodes (OLEDs) due to their structure - optical properties relationships (Bogza et al., 2018).

Antimicrobial Agents

Research has also been conducted on the design, synthesis, and characterization of new derivatives as potential antimicrobial agents. This includes the development of compounds through Vilsmeier–Haack reaction approaches, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The bioactivity of these compounds underscores the versatility of this compound derivatives in developing new therapeutic agents (Bhat et al., 2016).

properties

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3OS/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXJCCMSVLLWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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